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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)piperazine

CAS No.: 52385-79-2

Cat. No.: B2948024 Get Quote

Executive Summary & Structural Disambiguation
Critical Note on Isomerism: Before proceeding with solubility protocols, it is imperative to verify

the specific regioisomer in use. The position of the chlorophenyl ring significantly alters the

physicochemical properties and solubility behavior.

Target A: 2-(3-Chlorophenyl)piperazine (C-substituted)[1]

Structure: Phenyl ring attached to the C2 carbon of the piperazine ring.[2][3][4]

Nature:[4][5] Typically a chiral building block; often a solid at room temperature.

Key Characteristic: Contains two secondary amine (-NH-) groups, increasing hydrogen

bond donor capability.

Target B: 1-(3-Chlorophenyl)piperazine (mCPP) (N-substituted)

Structure: Phenyl ring attached to the N1 nitrogen.

Nature:[4][5] A major metabolite of trazodone/nefazodone; widely used in serotonin

research.

Key Characteristic: Contains one tertiary amine and one secondary amine.
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This guide prioritizes the requested 2-isomer but provides comparative data for the 1-isomer

(mCPP) due to its prevalence in pharmaceutical referencing.

Physicochemical Profile

Property
2-(3-

Chlorophenyl)piperazine

(Target)

1-(3-

Chlorophenyl)piperazine

(mCPP)

CAS No.
1213509-03-5 (R-isomer) /

5271-26-1 (Parent scaffold*)

6640-24-0 (Free Base) /

13078-15-4 (HCl)

Molecular Weight 196.68 g/mol 196.68 g/mol (Free Base)

Physical State Solid (Crystalline powder)
Liquid/Oily Solid (Free Base);

Solid (HCl Salt)

pKa (Predicted) ~9.8 (Secondary Amine)
7.6 (N-Aryl amine), 9.1 (Distal

NH)

LogP (Lipophilicity) ~1.7 - 2.1 ~2.4

H-Bond Donors 2 (Dual -NH-) 1 (Single -NH-)

*Note: Data for the 2-isomer is extrapolated from the closely related 2-phenylpiperazine

scaffold where specific experimental values are absent.

Solubility in Organic Solvents[6][7][8][9][10][11]
Polar Aprotic Solvents (DMSO, DMF)[10]

Solubility:High (>50 mg/mL)

Application: Ideal for preparing concentrated stock solutions (10–100 mM) for biological

assays.

Protocol:

Weigh the target compound into a glass vial.

Add anhydrous DMSO dropwise while vortexing.
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Note: The 2-isomer (with two NH groups) may require slight warming (30–35°C) to disrupt

intermolecular hydrogen bonding in the crystal lattice compared to the N-substituted

isomer.

Polar Protic Solvents (Methanol, Ethanol)
Solubility:Moderate to High[6]

Application: Crystallization and synthesis workup.[7]

Behavior:

Free Base: Readily soluble in Methanol and Ethanol.

HCl Salt: Soluble in Methanol; slightly less soluble in Ethanol.

Recrystallization: The HCl salt of chlorophenylpiperazines is frequently purified by

recrystallization from hot ethanol or a methanol/water mixture.

Chlorinated Solvents (Dichloromethane, Chloroform)
Solubility:High

Application: Liquid-Liquid extraction (LLE) and chromatography.

Mechanism: Excellent solvation of the lipophilic chlorophenyl ring. This is the preferred

solvent for extracting the free base from aqueous alkaline solutions.

Aqueous Solubility
Free Base:Low/Poor. The lipophilic phenyl ring dominates, making the neutral form sparingly

soluble in water (<1 mg/mL).

Salt Forms (HCl, Tartrate):High. Acidifying the solution protonates the piperazine nitrogen(s),

drastically increasing water solubility (>10 mg/mL).

Decision Logic for Solvent Selection
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The following diagram illustrates the logical workflow for selecting the appropriate solvent

based on the experimental intent and the specific isomer form.

Start: Select Compound Form Is it Free Base or Salt?

Free Base

HCl / Salt Form

Application?

Synthesis/Extraction

Biological Assay

Dichloromethane / Chloroform

DMSO (Stock Solution)

Aqueous Media / Buffer

Dilute 1:1000

Application?

Recrystallization

Water / PBS (pH < 7)

Hot Ethanol / Methanol

Click to download full resolution via product page

Caption: Decision tree for solvent selection based on the chemical form (Free Base vs. Salt)

and intended application.

Experimental Protocols
Standard Dissolution Protocol (Stock Solution)
Objective: Prepare a 10 mM stock solution for biological screening.

Calculate: For 10 mg of 2-(3-Chlorophenyl)piperazine (MW ~196.68), require ~5.08 mL of

solvent.

Solvent Choice: Use analytical grade DMSO (Dimethyl Sulfoxide).

Procedure:

Weigh 10 mg of the solid into a sterile amber glass vial (protect from light).

Add 5.08 mL of DMSO.

Vortex for 30 seconds.
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Troubleshooting: If undissolved particles remain, sonicate at 40 kHz for 5 minutes. The 2-

isomer may form stronger crystal lattices than the 1-isomer; gentle heating to 37°C is

permissible.

Recrystallization Protocol (Purification)
Objective: Purify crude material (typically the HCl salt). Context: This method exploits the

differential solubility in hot vs. cold alcohols.

Solvent: Ethanol (absolute) or Methanol.

Procedure:

Dissolve the crude solid in the minimum amount of boiling ethanol.

(Optional) Perform hot filtration if insoluble impurities are present.

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

Crystals of the hydrochloride salt will precipitate.

Filter and wash with cold ether (in which the salt is insoluble).

Shake-Flask Solubility Determination
Objective: Quantify exact solubility in a specific solvent.

Add excess solid compound to 2 mL of the target solvent in a crimp-top vial.

Agitate at constant temperature (25°C) for 24 hours.

Filter the supernatant through a 0.45 µm PTFE syringe filter.

Quantify the concentration via HPLC-UV (typically 254 nm for the chlorophenyl

chromophore).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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